1-Cyclopropyl-2-(4-fluorophenyl)ethanone
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Overview
Description
“1-Cyclopropyl-2-(4-fluorophenyl)ethanone” is a unique chemical compound with the empirical formula C11H11FO . It has a molecular weight of 178.20 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C11H11FO/c12-10-5-1-8 (2-6-10)7-11 (13)9-3-4-9/h1-2,5-6,9H,3-4,7H2
. The Canonical SMILES representation is C1CC1C(=O)CC2=CC=C(C=C2)F
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.20 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Pharmaceutical Research: Synthesis of Prasugrel
1-Cyclopropyl-2-(4-fluorophenyl)ethanone: is a key intermediate in the synthesis of Prasugrel , an antiplatelet drug used to prevent clotting events in patients with acute coronary syndrome . The compound’s role in the synthesis process is crucial due to its influence on the pharmacokinetic properties of the drug.
Life Sciences: Biochemical Reagent
In life sciences, it can be used as a biochemical reagent for research related to biological materials or organic compounds, contributing to the understanding of life science processes .
Thermodynamic Studies: Property Evaluation
The compound’s well-defined structure allows for its use in thermodynamic studies to evaluate properties like boiling point, melting point, and solubility, which are critical for the development of new chemical processes .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, it could bind to the active sites of the target proteins, leading to changes in their conformation and function .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A related compound, prasugrel, undergoes rapid deesterification to form a metabolite, which is then transformed by cytochrome p450 (p450) into an active metabolite . This process might provide some insights into the potential pharmacokinetics of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound might have diverse molecular and cellular effects .
properties
IUPAC Name |
1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSQEGGMZUPCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603346 |
Source
|
Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-fluorophenyl)ethanone | |
CAS RN |
1071842-61-9 |
Source
|
Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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